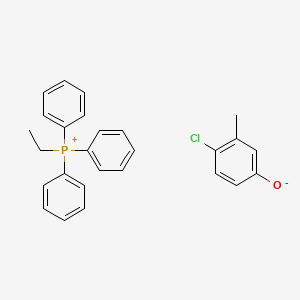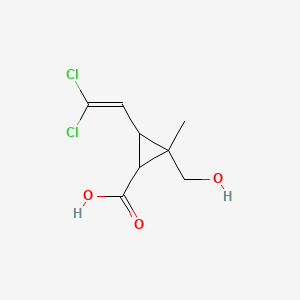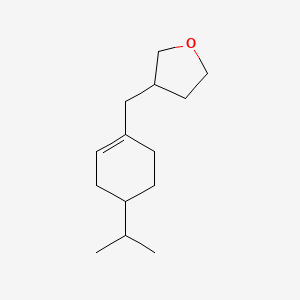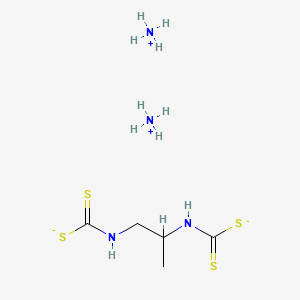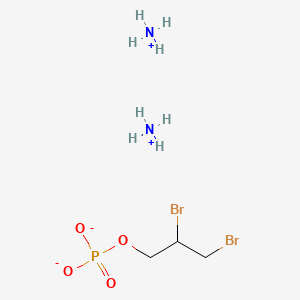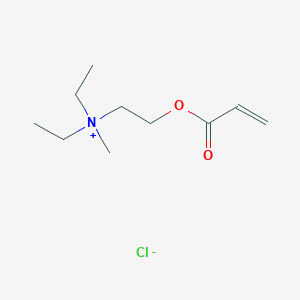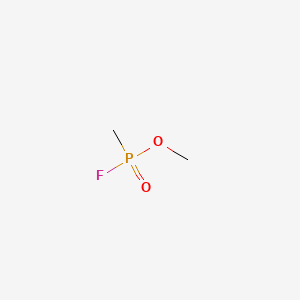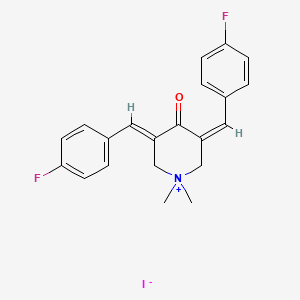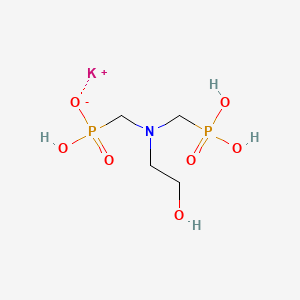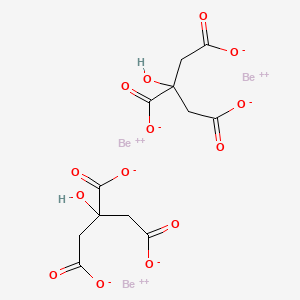
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, beryllium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, beryllium salt is a chemical compound that combines the properties of citric acid (1,2,3-Propanetricarboxylic acid, 2-hydroxy-) with beryllium
Preparation Methods
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, beryllium salt typically involves the reaction of citric acid with a beryllium-containing compound. One common method is to dissolve citric acid in water and then add a beryllium salt, such as beryllium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired beryllium salt. Industrial production methods may involve more complex procedures to ensure purity and yield.
Chemical Reactions Analysis
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, beryllium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, beryllium salt has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, beryllium salt involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes, affecting biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, beryllium salt can be compared with other similar compounds, such as:
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt: This compound has similar chemical properties but different applications due to the presence of sodium instead of beryllium.
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt: Similar to the sodium salt, this compound has different properties and uses.
Propane-1,2,3-tricarboxylic acid:
Properties
CAS No. |
15499-68-0 |
|---|---|
Molecular Formula |
C12H10Be3O14 |
Molecular Weight |
405.24 g/mol |
IUPAC Name |
triberyllium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3Be/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI Key |
PWQWICVUFSCLKH-UHFFFAOYSA-H |
Canonical SMILES |
[Be+2].[Be+2].[Be+2].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


